molecular formula C18H17F2NO B5719695 N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide

N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5719695
M. Wt: 301.3 g/mol
InChI Key: SLOKECOBCDPQAX-BJMVGYQFSA-N
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Description

N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DFP-IPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties, such as high thermal stability and conductivity. In organic electronics, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been investigated as a potential dopant for organic semiconductors, which could lead to the development of more efficient and stable organic electronic devices.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a type of lipid mediator involved in inflammation and pain. N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to selectively inhibit COX-2, which is often upregulated in inflamed tissues, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile, with no significant toxic effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is its favorable safety profile, which makes it a relatively safe compound to work with in the laboratory. However, one of the main limitations of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide. One direction is the further development of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide as a potential drug candidate for the treatment of pain and inflammation. Another direction is the investigation of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide, as well as its potential applications in other fields, such as organic electronics and catalysis.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound with promising applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of pain and inflammation, while its unique properties make it a valuable building block for the synthesis of novel materials. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide and to explore its applications in other fields.

Synthesis Methods

N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification and recrystallization.

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOKECOBCDPQAX-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-difluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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